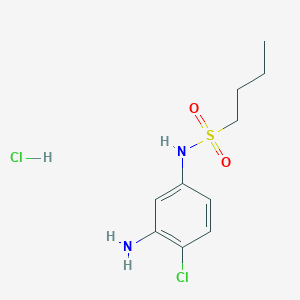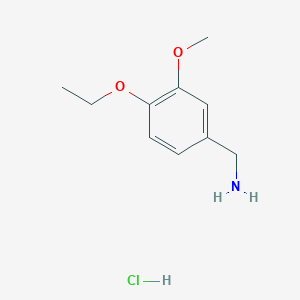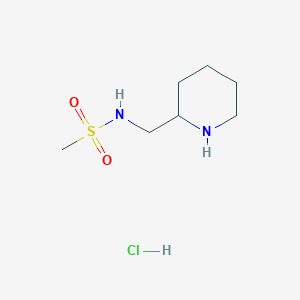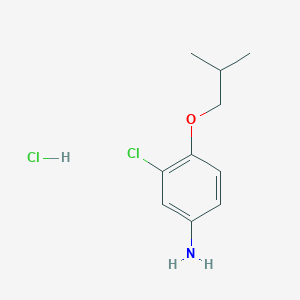![molecular formula C12H12N2O3S B1416885 Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 1095421-30-9](/img/structure/B1416885.png)
Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
Synthesis Techniques : Studies have focused on developing synthesis methods for related compounds. For example, Ahmed (2003) reports on the synthesis of 3-substituted ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates, which are structurally similar to the compound (Ahmed, 2003).
Derivative Development : Another study by Connor et al. (1982) details the general synthesis of 10-Oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines from methyl tetrahydro-4-oxo-3-thiophenecarboxylate, which is relevant to understanding the chemical behavior and potential applications of the compound of interest (Connor et al., 1982).
Application in Biomolecule Detection
- Fluorescent Dyes for Biomolecules : A significant application is in the development of fluorescent dyes for biomolecule detection. Balanda et al. (2007) synthesized novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryl dyes, demonstrating their potential as RNA-specific fluorescent probes (Balanda et al., 2007).
Medicinal and Biological Activity
Antimicrobial Properties : Research by Vlasov et al. (2015) indicates the antimicrobial properties of related thieno[2,3-d]pyrimidine derivatives, suggesting potential medicinal applications for compounds in this class (Vlasov et al., 2015).
Cytostatic and Antiviral Profiling : Tichy et al. (2017) explored the cytostatic and antiviral profiling of thieno-fused 7-deazapurine ribonucleosides, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in cancer and antiviral therapies (Tichy et al., 2017).
Propiedades
IUPAC Name |
methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-8-10(18-9(6)12(16)17-2)13-7-4-3-5-14(7)11(8)15/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQJOBPCLUGNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)



![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)




![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)